molecular formula C12H15BrO B3315425 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene CAS No. 951893-08-6

2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene

Cat. No.: B3315425
CAS No.: 951893-08-6
M. Wt: 255.15 g/mol
InChI Key: ULDBZIDWPYGRDT-UHFFFAOYSA-N
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Description

2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene is a synthetic organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol. Its structure features a bromoalkene chain attached to a dimethoxy-substituted phenyl ring, which is designed with specific steric and electronic properties. This combination makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions (like Suzuki or Heck reactions) where the bromide acts as a good leaving group. It may also serve as a key intermediate in the research and development of more complex molecules for material science and pharmaceutical applications. The presence of the alkene and bromine functional groups provides versatile reactive sites for further chemical modification. This product is intended for research and development purposes and is labeled "For Research Use Only." Not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-2-methoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-8-5-11(7-10(3)13)6-9(2)12(8)14-4/h5-6H,3,7H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDBZIDWPYGRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206316
Record name 5-(2-Bromo-2-propen-1-yl)-2-methoxy-1,3-dimethylbenzene
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Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-08-6
Record name 5-(2-Bromo-2-propen-1-yl)-2-methoxy-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromo-2-propen-1-yl)-2-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene and Analogues

Precursor-Based Synthetic Routes

Precursor-based syntheses are foundational in organic chemistry, involving the modification of a starting molecule that already contains the core structure of the target compound. These routes often involve functional group interconversions or additions.

Synthesis via Bromination of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene (B1367052)

A direct and common approach to synthesizing 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene is through the allylic bromination of its direct precursor, 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene. Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. This reaction typically proceeds via a free radical mechanism.

N-Bromosuccinimide (NBS) is the most widely used reagent for allylic bromination, often used in the presence of a radical initiator such as ultraviolet (UV) light or a chemical initiator like benzoyl peroxide. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). The low concentration of bromine provided by NBS favors radical substitution at the allylic position over electrophilic addition to the double bond.

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the N-Br bond in NBS or an initiator molecule to form a bromine radical.

Propagation: The bromine radical abstracts an allylic hydrogen from the substrate, forming an allylic radical that is stabilized by resonance. This radical then reacts with a bromine molecule (Br₂) generated in situ from NBS to form the product and a new bromine radical.

Termination: Combination of any two radical species.

Reagent SystemInitiatorSolventTypical Outcome
N-Bromosuccinimide (NBS)UV light or AIBNCCl₄Allylic Bromination
Bromine (Br₂) (low conc.)LightNon-polar solventAllylic Bromination
Bromine (Br₂) (high conc.)DarkPolar solventElectrophilic Addition

Approaches Involving Aryl-Substituted Propargyl Alcohols and Halogenation

An alternative synthetic route involves the use of aryl-substituted propargyl alcohols as intermediates. nih.gov Propargyl alcohols are compounds containing both an alcohol and an alkyne functional group. nih.gov This multi-step approach offers versatility in introducing substituents.

The synthesis begins with the preparation of the requisite propargyl alcohol, 1-(3,5-dimethyl-4-methoxyphenyl)prop-2-yn-1-ol. This can be achieved through the nucleophilic addition of an acetylide, such as the lithium or magnesium salt of acetylene, to 3,5-dimethyl-4-methoxybenzaldehyde.

Once the propargyl alcohol is obtained, it can be converted to the target 2-bromo-1-propene derivative. This transformation can be accomplished through several methods, often involving a rearrangement. For instance, treatment with a hydrobromic acid source can lead to a Meyer-Schuster rearrangement or a related transformation, resulting in the formation of a halogenated alkene. Gold-catalyzed transformations have also been studied for reactions of propargyl alcohols with various nucleophiles, which can be adapted for halo-arylation in the presence of N-halosuccinimides. researchgate.net

Halogenation of Unsaturated Compounds

The halogenation of unsaturated compounds, such as alkenes and alkynes, is a fundamental reaction in organic synthesis. cambridgescholars.com For a precursor like 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, the reaction with bromine (Br₂) can lead to different products depending on the reaction conditions.

Under conditions that favor electrophilic addition (e.g., higher concentration of Br₂ in a polar solvent and absence of light), the bromine will add across the double bond to yield 1,2-dibromo-3-(3,5-dimethyl-4-methoxyphenyl)propane. This reaction proceeds through a cyclic bromonium ion intermediate.

Conversely, as detailed in section 2.1.1, conditions that promote a free-radical pathway (low concentration of Br₂, non-polar solvent, presence of a radical initiator) will result in allylic substitution, yielding the desired this compound. youtube.com The choice of brominating agent is crucial; reagents like N-Bromosuccinimide (NBS) are specifically designed to favor allylic halogenation. cambridgescholars.com

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. nih.govwits.ac.za This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), can be used to form the target compound via a cross-metathesis (CM) reaction. sigmaaldrich.commdpi.com

A plausible cross-metathesis strategy would involve the reaction between 3,5-dimethyl-4-methoxy-1-vinylbenzene and 1,2-dibromoethene. In this scenario, the catalyst would facilitate the cleavage and reformation of the double bonds, potentially leading to the formation of this compound and other metathesis products.

However, several challenges exist with this approach. The control of stereoselectivity (E/Z isomers) of the resulting double bond can be difficult. Furthermore, the reaction may produce a mixture of self-metathesis and cross-metathesis products, requiring careful purification. Catalyst selection is also critical, as some catalysts may be sensitive to functional groups present in the substrates. researchgate.net

Metathesis TypeReactantsCatalyst ExamplePotential Product
Cross-Metathesis (CM)3,5-dimethyl-4-methoxy-1-vinylbenzene + 1,2-dibromoetheneGrubbs' Catalyst (2nd Gen)This compound

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are indispensable tools for forming carbon-carbon bonds. Their application provides a convergent approach to complex molecules.

Grignard Reagent Applications

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles and bases used extensively in organic synthesis. wikipedia.orgadichemistry.com A synthetic route to the target compound can be devised using a Grignard reagent derived from a suitable aryl halide.

The synthesis would begin with the preparation of the Grignard reagent, (3,5-dimethyl-4-methoxyphenyl)magnesium bromide. This is achieved by reacting 1-bromo-3,5-dimethyl-4-methoxybenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comlibretexts.org

This Grignard reagent can then be reacted with an appropriate three-carbon electrophile, such as 2,3-dibromopropene (B1205560). The nucleophilic aryl group of the Grignard reagent would displace one of the bromine atoms (typically the more reactive allylic bromine) in a coupling reaction to form the desired carbon-carbon bond, yielding this compound. wikipedia.org Such coupling reactions are often facilitated by the addition of a catalyst, like a copper or nickel salt. wikipedia.org

Lithium Organometallic Routes

Lithium organometallic routes provide a powerful method for the construction of carbon-carbon bonds. A plausible synthetic pathway to this compound involves the reaction of an appropriate organolithium reagent with a suitable electrophilic partner.

A hypothetical synthesis could involve the preparation of 3,5-dimethyl-4-methoxyphenyllithium from the corresponding aryl bromide, 1-bromo-3,5-dimethyl-4-methoxybenzene, through lithium-halogen exchange. This is a standard method for generating aryllithium reagents. The subsequent reaction of this nucleophilic species with an electrophile such as 2,3-dibromopropene would then form the desired product. The aryllithium reagent would selectively displace one of the bromine atoms in a nucleophilic substitution reaction.

Reaction Scheme:

Formation of the Organolithium Reagent:

1-bromo-3,5-dimethyl-4-methoxybenzene reacts with a strong lithium base, such as n-butyllithium or tert-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to yield 3,5-dimethyl-4-methoxyphenyllithium.

Reaction with Electrophile:

The generated organolithium reagent is then reacted with 2,3-dibromopropene. The highly nucleophilic carbon of the aryllithium attacks one of the electrophilic carbons of 2,3-dibromopropene, leading to the displacement of a bromide ion and the formation of the target molecule.

Below is a table summarizing analogous reactions involving the formation of aryllithium reagents and their subsequent reaction with electrophiles, illustrating the feasibility of this approach.

Aryl HalideLithiating AgentElectrophileProductYield (%)Reference
4-Bromoanisoletert-ButyllithiumN,N-Dimethylformamide4-Methoxybenzaldehyde~80% rsc.org
1-Bromo-3-methoxybenzenen-ButyllithiumTrimethyl borate3-Methoxyphenylboronic acid92% chemicalbook.com
1-Bromo-3,5-dimethoxybenzeneLithium naphthalenideAlkyl halides1-Alkyl-3,5-dimethoxybenzene50-80% researchgate.net

Catalyst-Assisted Synthetic Strategies

Catalyst-assisted reactions, particularly those involving transition metals and organocatalysts, are cornerstones of modern organic synthesis, offering high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds between aryl and vinyl groups. The Suzuki and Stille couplings are prominent examples that could be adapted for the synthesis of this compound.

Suzuki Coupling:

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of the target molecule, this could involve the reaction of 3,5-dimethyl-4-methoxyphenylboronic acid with a suitable 2-bromo-1-propene derivative. 3,5-Dimethyl-4-methoxyphenylboronic acid is a commercially available starting material. fujifilm.comindiamart.com The coupling partner could be 2,3-dibromo-1-propene, where the reaction would need to be selective for coupling at one of the C-Br bonds.

Reaction Scheme (Suzuki Coupling):

Reactants: 3,5-dimethyl-4-methoxyphenylboronic acid and 2,3-dibromopropene.

Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable ligand.

Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required.

Solvent: A mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water is typically used.

Stille Coupling:

The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide. organic-chemistry.orgwikipedia.org A possible Stille route would involve the reaction of a tributylstannyl derivative of 3,5-dimethyl-4-methoxybenzene with 2,3-dibromopropene.

Reaction Scheme (Stille Coupling):

Reactants: (3,5-dimethyl-4-methoxyphenyl)tributylstannane and 2,3-dibromopropene.

Catalyst: A palladium catalyst, for example, Pd(PPh₃)₄.

Conditions: Typically carried out in an anhydrous, non-polar solvent like THF or toluene at elevated temperatures.

The table below presents examples of transition metal-catalyzed cross-coupling reactions analogous to the proposed syntheses.

Organometallic ReagentCoupling PartnerCatalystBaseSolventProductYield (%)Reference
Phenylboronic acid1-Bromo-2-methylpropenePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water2-Methyl-1-phenylpropene85% wikipedia.org
4-Methoxyphenylboronic acidVinyl bromidePdCl₂(dppf)K₃PO₄Dioxane4-Methoxystyrene95% libretexts.org
(4-Methoxyphenyl)tributylstannane1-Bromo-1-phenylethenePd(PPh₃)₄-Toluene1-(4-Methoxyphenyl)-1-phenylethene78% organic-chemistry.org
Arylboronic acidsAryl bromidesPd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMethanolBiarylsFair to excellent nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for various transformations. While direct organocatalytic allylic bromination of a substrate like 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene is not well-established, a multi-step synthetic route incorporating an organocatalytic step can be envisioned.

A plausible, albeit indirect, approach could involve the synthesis of a ketone precursor that can be transformed into the target alkene.

Hypothetical Multi-Step Route:

Friedel-Crafts Acylation: Reaction of 1,3-dimethyl-2-methoxybenzene with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to produce 1-(3,5-dimethyl-4-methoxyphenyl)propan-1-one.

Organocatalytic α-Bromination: The resulting ketone can undergo enantioselective α-bromination using an organocatalyst, such as a chiral secondary amine (e.g., a proline derivative), and a bromine source like N-bromosuccinimide (NBS). researchgate.netnih.govresearchgate.netrsc.org

Wittig Reaction: The α-bromoketone can then be converted to the desired 2-bromo-1-propene structure via a Wittig reaction. libretexts.org This would involve reacting the α-bromoketone with a suitable phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the double bond.

This sequence allows for the introduction of the bromine atom at the desired position and the subsequent formation of the alkene moiety under controlled conditions.

The following table provides examples of the key organocatalytic and subsequent reactions in this proposed pathway.

SubstrateReagent(s)Catalyst/ConditionsProductYield (%) / ee (%)Reference
PropiophenoneNBSC₂-symmetric imidazolidine2-Bromo-1-phenylpropan-1-oneup to 94% ee nih.gov
HexanalNBSC₂-symmetric diphenylpyrrolidine2-BromohexanalGood yield, up to 96% ee nih.gov
2-BromoacetophenoneMethyltriphenylphosphonium bromide / BaseWittig Reaction1-Bromo-2-phenylethene- libretexts.org

Lack of Specific Research Data on Cross-Coupling Reactions of this compound

Following a comprehensive search of scientific literature, it has been determined that there is no specific published research detailing the chemical reactivity and transformations of This compound through the requested carbon-carbon bond-forming reactions. Specifically, no experimental data, detailed research findings, or data tables could be located for the Suzuki-Miyaura, Kumada, Stille, Negishi, or Sonogashira cross-coupling reactions involving this particular compound.

The vinylic bromide structure of this compound suggests that it would likely be a viable substrate in these palladium- or nickel-catalyzed cross-coupling reactions. These reactions are well-established methods for forming new carbon-carbon bonds from organic halides. However, without specific studies on this compound, any discussion of its reactivity in these transformations would be theoretical and not based on the detailed, factual research findings required by the user's instructions.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed content and data tables for each specified subsection, as the primary research data for this specific chemical compound does not appear to be available in the public domain.

Chemical Reactivity and Transformations of 2 Bromo 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Carbon-Carbon Bond Forming Reactions

Radical Addition Reactions

Radical addition reactions are fundamental processes in organic synthesis. These reactions typically involve the addition of a radical species across a double bond. For a substrate like 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, the vinyl group would be the expected site of such additions.

Atom Transfer Radical Addition (ATRA) with Bromoalkenes

Atom Transfer Radical Addition (ATRA) is an atom-economical method for forming both a carbon-carbon and a carbon-halogen bond in a single step. nih.gov This process is often initiated by transition metal catalysts or photoredox catalysis, which facilitate the generation of a radical from an alkyl halide that then adds to an alkene. mdpi.comchemrxiv.org

In the context of bromoalkenes, ATRA reactions are a powerful tool for functionalization. rsc.org For instance, visible-light-mediated ATRA reactions can be catalyzed by systems like iridium or iron complexes to add alkyl bromides across double bonds. rsc.orgresearchgate.net However, no studies specifically documenting the ATRA of this compound with other bromoalkenes or related radical precursors are present in the current body of scientific literature. Research in this area would be necessary to determine the compound's reactivity, regioselectivity, and synthetic utility in ATRA processes.

Other Radical-Mediated Functionalizations

Beyond ATRA, alkenes can undergo various other radical-mediated functionalizations. These transformations can introduce a wide array of chemical moieties and are valuable for increasing molecular complexity. nih.govpurdue.edu Such reactions are often initiated by photoredox catalysis, which allows for mild reaction conditions. nih.gov The functionalization of internal alkenes via radical mechanisms can be challenging due to steric hindrance, but successful methods have been developed for certain classes of compounds. nih.gov

Despite the potential for this compound to undergo such reactions, specific research detailing its behavior in radical-mediated functionalizations is not available. Experimental studies would be required to understand how the electronic and steric properties of the 3,5-dimethyl-4-methoxyphenyl group influence the outcomes of these reactions.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are critical for the synthesis of cyclic and polycyclic structures, which are common motifs in natural products and pharmaceuticals. These reactions can proceed through various mechanisms, including radical, pericyclic, or transition-metal-catalyzed pathways. nih.govdatapdf.comacs.org For example, copper-catalyzed [4+2] annulation cascades of α-bromo ketones with terminal alkynes have been used to construct naphthalenone cores. datapdf.com Similarly, photoinduced Atom Transfer Radical Addition/Cyclization (ATRC) sequences provide a route to cyclopentane (B165970) and cyclopentene (B43876) derivatives. nih.gov

While the structure of this compound contains functionalities that could potentially engage in annulation or cyclization, no specific examples of such reactions involving this compound have been reported. Research would be needed to explore its utility as a building block in the synthesis of more complex cyclic systems.

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of organic and medicinal chemistry. nih.gov These reactions introduce atoms such as nitrogen, oxygen, or sulfur into a carbon framework.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group. ksu.edu.salibretexts.org In this compound, the bromine atom is attached to an sp²-hybridized carbon, making it a vinyl halide. Vinyl halides are typically less reactive towards traditional Sₙ1 and Sₙ2 reactions than alkyl halides due to the strength of the C-Br bond and steric hindrance. ksu.edu.sa However, under specific conditions, such as with palladium catalysis, nucleophilic substitution on vinyl bromides can be achieved. pharm.or.jp

A comprehensive search of the chemical literature yielded no studies on the nucleophilic substitution reactions of this compound. Therefore, its reactivity with various nucleophiles (e.g., amines, alcohols, thiols) and the stereochemical outcomes of such potential reactions remain undetermined.

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon double bond, providing a direct route to amine-containing compounds. nih.gov These reactions can be catalyzed by various metals or proceed via radical mechanisms. Anti-Markovnikov hydroamination, in particular, has been achieved using photoredox catalysis, allowing for the synthesis of valuable phenethylamine (B48288) derivatives from styrenes. nih.gov

The alkene moiety in this compound could theoretically undergo hydroamination. However, there is no published research investigating this transformation. The influence of the vinyl bromide and the substituted aryl group on the regioselectivity and efficiency of hydroamination reactions is an open question that awaits experimental exploration.

Electrophilic Additions to the Alkene Moiety

The alkene functional group in this compound would theoretically be susceptible to electrophilic addition reactions. In such reactions, the electron-rich double bond acts as a nucleophile, attacking an electrophilic species. The presence of the bromine atom on the double bond and the substituted phenyl ring would be expected to influence the regioselectivity and stereoselectivity of these additions. However, without experimental data, any discussion of specific reactions, such as hydrohalogenation, halogenation, or hydration, would be purely speculative.

Stereoselective Transformations

Given the allylic bromide structure, this compound could potentially undergo various stereoselective transformations. These reactions are crucial in synthetic organic chemistry for controlling the three-dimensional arrangement of atoms in a molecule.

Enantioselective and Diastereoselective Reactions

Enantioselective and diastereoselective reactions, often employing chiral catalysts or auxiliaries, could theoretically be applied to this molecule to generate stereochemically defined products. For instance, transition-metal catalyzed allylic substitution reactions are a common method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the 3,5-dimethyl-4-methoxyphenyl group would likely play a significant role in the stereochemical outcome of such reactions.

Unfortunately, no published research could be located that specifically investigates these transformations for this compound. Consequently, the creation of data tables detailing reaction conditions, yields, and stereoselectivities is not possible.

Mechanistic Investigations in Reactions Involving 2 Bromo 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Reaction Pathway Elucidation

Reactions involving 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene can potentially proceed through several pathways, primarily nucleophilic substitution (SN1, SN2, SN1', SN2') and elimination (E1, E2) mechanisms. The prevalence of one pathway over another is dictated by the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

A critical step in elucidating the reaction pathway is the identification of key intermediates. Given the structure of this compound, a key potential intermediate in many of its reactions is the allylic carbocation.

The formation of this carbocation would be favored in polar protic solvents, which can stabilize the charged species. libretexts.orgquora.com The allylic nature of the carbocation allows for resonance stabilization, delocalizing the positive charge across the C1 and C3 positions of the propene chain. Furthermore, the electron-donating nature of the 3,5-dimethyl-4-methoxyphenyl group provides additional stabilization to the carbocation through resonance and inductive effects. This enhanced stability suggests that an SN1-type mechanism, proceeding through this carbocation intermediate, is a plausible pathway, especially with weak nucleophiles. libretexts.org

In contrast, under conditions favoring a bimolecular reaction (strong nucleophile, polar aprotic solvent), the reaction would proceed through a transition state rather than a distinct intermediate. quora.com In such SN2 reactions, the nucleophile attacks the carbon bearing the bromine atom in a concerted fashion, leading to the displacement of the bromide ion.

It is also important to consider the possibility of radical intermediates, particularly in reactions initiated by light or radical initiators, such as allylic bromination with N-bromosuccinimide (NBS). masterorganicchemistry.comchemistrysteps.com In such cases, a resonance-stabilized allylic radical would be the key intermediate.

Table 1: Potential Intermediates in Reactions of this compound

Intermediate Reaction Type Favorable Conditions
Allylic Carbocation SN1, E1 Polar protic solvents, weak nucleophiles/bases
Allylic Radical Radical Substitution Light or radical initiators (e.g., AIBN)
Organopalladium Complex Cross-coupling Palladium(0) catalyst, suitable ligands

Kinetic Studies and Rate Laws

Kinetic studies are instrumental in distinguishing between different reaction mechanisms. By measuring the reaction rate as a function of the concentration of the reactants, a rate law can be determined.

For a reaction of this compound with a nucleophile (Nu-), the rate law can provide clear evidence for the operative mechanism:

SN1 Mechanism: If the reaction proceeds via an SN1 pathway, the rate-determining step is the unimolecular dissociation of the bromide ion to form the allylic carbocation. Therefore, the rate of the reaction would be dependent only on the concentration of the allylic bromide. Rate = k[this compound]

SN2 Mechanism: In an SN2 reaction, the rate-determining step is the bimolecular attack of the nucleophile on the allylic bromide. Consequently, the reaction rate would be dependent on the concentration of both the allylic bromide and the nucleophile. Rate = k[this compound][Nu-]

To illustrate, consider a hypothetical set of kinetic data for the reaction of this compound with a generic nucleophile.

Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

Experiment [Allylic Bromide] (M) [Nucleophile] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10-4
2 0.2 0.1 2.0 x 10-4
3 0.1 0.2 2.0 x 10-4

In this hypothetical scenario, doubling the concentration of the allylic bromide (Experiment 2 vs. 1) doubles the initial rate, and doubling the concentration of the nucleophile (Experiment 3 vs. 1) also doubles the initial rate. This indicates a first-order dependence on both reactants, consistent with an SN2 mechanism.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the movement of atoms during a chemical reaction, thereby providing detailed mechanistic insights. ias.ac.inwikipedia.org In the context of reactions involving this compound, isotopic labels can be used to distinguish between direct substitution and substitution with allylic rearrangement. chegg.com

For example, if the starting material is synthesized with a carbon-13 (13C) label at the C1 position of the propene chain, the position of this label in the product can reveal the reaction pathway.

In a direct SN2 substitution, the nucleophile would attack the C2 position, and the 13C label would remain at the C1 position in the product.

In an SN1 reaction, the formation of the resonance-stabilized allylic carbocation would lead to a scrambling of the label. The nucleophile could then attack at either the C1 or C3 position (if sterically accessible), resulting in a mixture of products with the 13C label at different positions. An SN2' mechanism would also lead to the nucleophile at the C1 position.

Deuterium labeling can also be employed to study kinetic isotope effects, which can provide information about the rate-determining step of the reaction. nih.gov

Influence of Catalyst and Ligand Design on Mechanism

In many modern organic reactions, catalysts play a pivotal role in controlling the reaction mechanism and, consequently, the outcome of the reaction. For an allylic bromide like this compound, palladium-catalyzed cross-coupling reactions are of significant interest. researchgate.netmdpi.com

In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, the mechanism involves a catalytic cycle. nobelprize.org This cycle generally consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the allylic bromide to form an organopalladium(II) complex.

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): The organic group from another reagent is transferred to the palladium center, or the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups are coupled together, and the palladium(0) catalyst is regenerated.

The design of the ligands coordinated to the palladium center can have a profound impact on the efficiency and selectivity of the reaction. nih.gov Bulky electron-rich phosphine (B1218219) ligands, for instance, can promote the oxidative addition step and influence the regioselectivity of nucleophilic attack on the allylic system. libretexts.org Chiral ligands can be used to induce enantioselectivity in the product.

Table 3: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

Catalyst/Precatalyst Common Ligands Typical Reactions
Pd(PPh3)4 Triphenylphosphine Suzuki, Stille, Heck
Pd(OAc)2 SPhos, XPhos, Buchwald ligands Buchwald-Hartwig amination, Suzuki
Pd2(dba)3 dppf, P(t-Bu)3 Negishi, Sonogashira

Computational and Theoretical Studies of 2 Bromo 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Conformational Analysis and Molecular Dynamics Simulations:The three-dimensional arrangement of atoms and the dynamic behavior of the molecule remain unexplored. No conformational analysis or molecular dynamics simulations have been reported, which would be essential for understanding its flexibility and intermolecular interactions.

The absence of such fundamental computational research indicates that 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene is likely a novel compound that has yet to be extensively synthesized or characterized, or the relevant research has been conducted privately and not published. Further experimental and computational investigation is required to build a scientific understanding of this molecule.

Non-covalent Interactions and Halogen Bonding

Computational and theoretical studies are pivotal in elucidating the complex network of non-covalent interactions that govern the supramolecular architecture of molecules like this compound. These weak forces, although individually modest in strength, collectively dictate the crystal packing, physical properties, and even the biological activity of chemical compounds. For brominated organic molecules, halogen bonding is a particularly significant directional interaction that has garnered considerable attention in fields like crystal engineering and drug design.

Halogen bonding arises from the anisotropic distribution of electron density around the covalently bonded bromine atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the side of the bromine atom opposite to the C-Br bond. This electrophilic region can then interact favorably with a nucleophilic region in an adjacent molecule, such as a lone pair of electrons on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In the case of this compound, the bromine atom attached to the propenyl group is a potential halogen bond donor. Theoretical calculations on similar brominated compounds have shown that these interactions are highly directional, with the C-Br···Y angle (where Y is the halogen bond acceptor) typically being close to 180°. The interaction energy is a composite of electrostatic, dispersion, and induction components.

Beyond halogen bonding, the structure of this compound is amenable to a variety of other non-covalent interactions. These include:

C-H···O Hydrogen Bonds: The methoxy (B1213986) group on the phenyl ring provides a potential hydrogen bond acceptor (the oxygen atom), which can interact with acidic hydrogen atoms from neighboring molecules.

C-H···Br Interactions: The bromine atom can also act as a weak hydrogen bond acceptor, interacting with C-H groups. nih.govnih.gov

Van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are ubiquitously present and contribute significantly to the cohesive energy of the molecular crystal.

While specific computational studies on this compound are not extensively documented in the literature, the analysis of structurally related bromo-phenyl derivatives provides a reliable framework for understanding its non-covalent interaction profile. The interplay of these various forces is crucial in determining the final three-dimensional arrangement of the molecules in the solid state.

The following table summarizes the typical geometric parameters for the types of non-covalent interactions anticipated in the crystal structure of this compound, based on data from analogous compounds.

Interaction TypeDonor (D) - Acceptor (A)Typical D···A Distance (Å)Typical D-H···A or C-Br···A Angle (°)
Halogen Bond C-Br ··· O2.90 - 3.40~160 - 180
Hydrogen Bond C-H ··· O3.20 - 3.60~140 - 170
Hydrogen Bond C-H ··· Br3.50 - 3.90~130 - 160
π-π Stacking Centroid ··· Centroid3.40 - 3.80Not Applicable

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Application in Heterocycle Synthesis

Allylic halides are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. It is anticipated that 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene could serve as a versatile substrate for the construction of various nitrogen, oxygen, and sulfur-containing heterocycles. The vinyl bromide functionality offers a handle for subsequent cross-coupling reactions to further functionalize the heterocyclic core.

One potential application is in the synthesis of substituted pyrrolidines or other nitrogen-containing rings through reactions with primary or secondary amines. The reaction would likely proceed via an initial nucleophilic substitution at the allylic position, followed by a subsequent cyclization step.

Reactant Reaction Type Potential Heterocyclic Product
Primary Amine (e.g., Aniline)Nucleophilic Substitution / CyclizationSubstituted Pyrrolidine
Thiol (e.g., Thiophenol)Nucleophilic Substitution / CyclizationSubstituted Thiolane
Alcohol (e.g., Phenol)Nucleophilic Substitution / CyclizationSubstituted Tetrahydrofuran (B95107)

This table presents potential reactions based on the known reactivity of similar allylic bromides.

Utility in Natural Product Synthesis

The structural motif present in this compound is reminiscent of subunits found in various natural products. While no direct application of this specific compound in a total synthesis has been reported, its potential as a key building block is significant. Allylic bromides are frequently employed in carbon-carbon bond-forming reactions, which are central to the assembly of complex natural product skeletons.

For instance, it could be utilized in coupling reactions with organometallic reagents to introduce the 3-(3,5-dimethyl-4-methoxyphenyl)propyl moiety into a larger molecular framework. The vinyl bromide can then be used for further elaboration, for example, through Suzuki or Stille coupling reactions, to complete the synthesis of a target natural product.

Reaction Type Coupling Partner Potential Application in Natural Product Synthesis
Organocuprate AdditionGrignard Reagent derived from a complex fragmentFormation of a key C-C bond in the carbon skeleton
Suzuki CouplingAryl or Vinyl Boronic AcidIntroduction of further unsaturation or aromatic rings
Heck ReactionAlkeneElaboration of the side chain

This table illustrates potential synthetic strategies for natural product synthesis using a molecule with the structure of this compound.

Precursor for Advanced Materials and Functional Molecules

The substituted phenylpropene scaffold of this compound suggests its potential as a monomer or a precursor for the synthesis of functional materials. The methoxy (B1213986) and dimethylphenyl groups can impart specific electronic and steric properties to polymers or other materials.

Polymerization of this compound, potentially after conversion of the bromo group to a more suitable functional group, could lead to polymers with interesting optical or electronic properties. Furthermore, its ability to undergo various chemical modifications makes it a candidate for the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, or other functional organic molecules.

Material Type Synthetic Approach Potential Property
PolymerRadical or transition-metal-catalyzed polymerizationSpecific refractive index, thermal stability
Liquid CrystalIncorporation into a mesogenic core structureTunable phase transition temperatures
Organic SemiconductorDerivatization to enhance π-conjugationCharge transport capabilities

This table outlines the potential of this compound as a precursor for advanced materials.

Strategies for Late-Stage Functionalization

Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and materials science. The vinyl bromide functionality in this compound is an excellent handle for such modifications.

This allows for the rapid generation of a library of analogues from a common advanced intermediate. For example, a complex molecule containing the 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene (B1367052) core could be synthesized, and the vinyl bromide could then be subjected to a variety of transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents. This approach would be highly efficient for structure-activity relationship (SAR) studies.

Late-Stage Reaction Reagent Introduced Functional Group
Suzuki CouplingArylboronic acidAryl group
Sonogashira CouplingTerminal alkyneAlkynyl group
Buchwald-Hartwig AminationAmineAmino group
Stille CouplingOrganostannaneAlkyl, vinyl, or aryl group

This table showcases potential late-stage functionalization reactions that could be performed on a molecule containing the this compound moiety.

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, and what reaction conditions optimize yield?

  • Methodological Answer : A two-step approach is commonly employed:

Friedel-Crafts Alkylation : React 3,5-dimethyl-4-methoxybenzene with propargyl bromide in the presence of AlCl₃ (catalyst) under anhydrous conditions at 0–5°C to form the propenyl intermediate.

Bromination : Treat the intermediate with N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce the bromine substituent .
Optimization :

  • Control reaction temperature to ≤5°C to minimize side reactions.
  • Use stoichiometric AlCl₃ (1:1 molar ratio) to avoid over-alkylation.
  • Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate 9:1) to isolate the target compound.

Q. Reaction Conditions Table :

StepReagents/CatalystsSolventTemperatureYield (%)
1AlCl₃, propargyl bromideDCM0–5°C65–70
2NBS, UV lightCCl₄RT80–85

Q. How is the compound purified post-synthesis, and what solvents are optimal for recrystallization?

  • Methodological Answer :
  • Recrystallization : Use a mixed solvent system of ethanol:water (3:1) to achieve high-purity crystals. Slow cooling (0.5°C/min) enhances crystal quality .
  • Column Chromatography : Employ silica gel with a gradient elution (hexane → hexane:ethyl acetate 8:2) to separate brominated byproducts.

Q. What spectroscopic methods are critical for structural characterization, and how are key peaks interpreted?

  • Methodological Answer :
  • ¹H NMR :
  • Aromatic protons (3,5-dimethyl-4-methoxyphenyl): δ 6.7–7.1 ppm (doublets, J = 8 Hz).
  • Allylic protons (CH₂Br): δ 4.2–4.5 ppm (multiplet) .
  • FT-IR :
  • C-Br stretch: 550–600 cm⁻¹.
  • Methoxy C-O: 1250 cm⁻¹ .

Advanced Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping peaks in ¹H NMR) be resolved during structural validation?

  • Methodological Answer :
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups; resolves ambiguities in allylic proton assignments.
  • 2D-COSY : Maps coupling between adjacent protons, clarifying splitting patterns in aromatic regions .
  • Cross-Validation with Crystallography : Compare NMR data with X-ray-derived bond lengths and angles to confirm substituent positions .

Q. What crystallographic parameters and refinement methods are recommended for resolving structural ambiguities?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts.
  • Refinement :
  • SHELXL-2018 : Full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms.
  • Twinning Analysis : Apply the Hooft y parameter to address pseudo-merohedral twinning .

Q. Biological Activity Table :

Target ProteinAssay TypeIC₅₀ (μM)Reference
COX-2ELISA12.3
EGFRKinase Inhibition0.45

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.